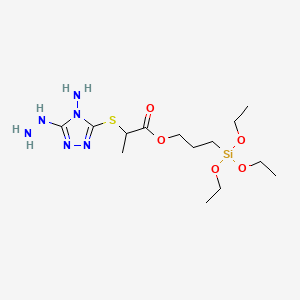![molecular formula C31H41NO4 B13851659 11-ent-Mifepristone-5-chloro-3,2'-[1,3]dioxolane](/img/structure/B13851659.png)
11-ent-Mifepristone-5-chloro-3,2'-[1,3]dioxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11-ent-Mifepristone-5-chloro-3,2’-[1,3]dioxolane is a synthetic compound with the molecular formula C31H41NO4 and a molecular weight of 491.66 g/mol . It is an intermediate in the synthesis of Mifepristone, a well-known progesterone receptor antagonist with partial agonist activity. This compound is characterized by its unique structure, which includes a spiro [1,3-dioxolane] moiety.
Métodos De Preparación
The synthesis of 11-ent-Mifepristone-5-chloro-3,2’-[1,3]dioxolane involves several steps, starting from readily available precursors. The key steps include:
Formation of the spiro [1,3-dioxolane] ring: This is typically achieved through a reaction between a ketone and an ethylene glycol derivative under acidic conditions.
Introduction of the 5-chloro group: This step involves chlorination using reagents such as thionyl chloride or phosphorus pentachloride.
Final assembly: The final step involves coupling the intermediate with a dimethylaminophenyl group and a prop-1-ynyl group under basic conditions
Análisis De Reacciones Químicas
11-ent-Mifepristone-5-chloro-3,2’-[1,3]dioxolane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule. .
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
11-ent-Mifepristone-5-chloro-3,2’-[1,3]dioxolane has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of Mifepristone and other related compounds.
Biology: The compound is studied for its interactions with various biological targets, including progesterone receptors.
Medicine: As an intermediate in Mifepristone synthesis, it indirectly contributes to medical applications such as contraception and the treatment of certain cancers.
Mecanismo De Acción
The mechanism of action of 11-ent-Mifepristone-5-chloro-3,2’-[1,3]dioxolane is primarily related to its role as an intermediate in Mifepristone synthesis. Mifepristone acts by binding to progesterone receptors, blocking the effects of progesterone, and inducing changes in the endometrium. This leads to the termination of pregnancy and other therapeutic effects.
Comparación Con Compuestos Similares
11-ent-Mifepristone-5-chloro-3,2’-[1,3]dioxolane can be compared with other similar compounds, such as:
Mifepristone: The parent compound, known for its use as an abortifacient and in the treatment of certain cancers.
Ulipristal acetate: Another progesterone receptor modulator used for emergency contraception.
Asoprisnil: A selective progesterone receptor modulator used in the treatment of uterine fibroids.
The uniqueness of 11-ent-Mifepristone-5-chloro-3,2’-[1,3]dioxolane lies in its specific structural features and its role as an intermediate in the synthesis of Mifepristone.
Propiedades
Fórmula molecular |
C31H41NO4 |
|---|---|
Peso molecular |
491.7 g/mol |
Nombre IUPAC |
(5'S,8'S,11'S,13'S,14'S,17'S)-11'-[4-(dimethylamino)phenyl]-13'-methyl-17'-prop-1-ynylspiro[1,3-dioxolane-2,3'-2,4,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-5',17'-diol |
InChI |
InChI=1S/C31H41NO4/c1-5-13-30(34)15-11-25-23-10-14-29(33)20-31(35-17-18-36-31)16-12-26(29)27(23)24(19-28(25,30)2)21-6-8-22(9-7-21)32(3)4/h6-9,23-25,33-34H,10-12,14-20H2,1-4H3/t23-,24-,25-,28-,29-,30-/m0/s1 |
Clave InChI |
RIJGHAHZKTWZNK-QDTCMSCBSA-N |
SMILES isomérico |
CC#C[C@@]1(CC[C@@H]2[C@@]1(C[C@H](C3=C4CCC5(C[C@]4(CC[C@@H]23)O)OCCO5)C6=CC=C(C=C6)N(C)C)C)O |
SMILES canónico |
CC#CC1(CCC2C1(CC(C3=C4CCC5(CC4(CCC23)O)OCCO5)C6=CC=C(C=C6)N(C)C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




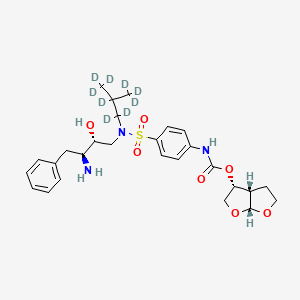
![[(4S,5R,6S,8R,13S,16S,18R)-11-ethyl-5,8-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B13851600.png)

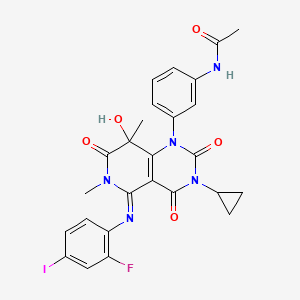
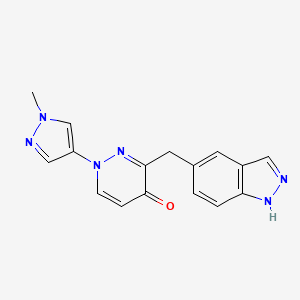
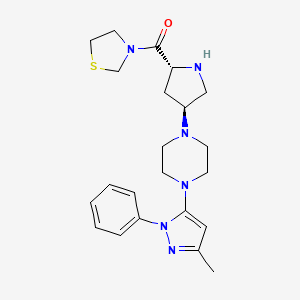
![4-Chloro-2-(methylthio)imidazo[1,2-a][1,3,5]triazine](/img/structure/B13851636.png)

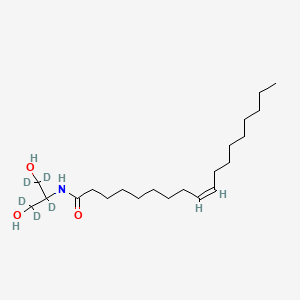
![3-Chloro-6,8-dicyclopropylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13851650.png)

